Chemical properties of (2S)-1-(2,6-Difluorophenyl)-N-methylpropan-2-amine
Chemical properties of (2S)-1-(2,6-Difluorophenyl)-N-methylpropan-2-amine
An In-depth Technical Guide to the Chemical Properties of (2S)-1-(2,6-Difluorophenyl)-N-methylpropan-2-amine
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the chemical properties of (2S)-1-(2,6-Difluorophenyl)-N-methylpropan-2-amine. Given the limited publicly available data on this specific molecule, this document synthesizes information from structurally related compounds and established principles of medicinal chemistry to offer expert insights for researchers, scientists, and drug development professionals. The causality behind experimental choices and the inherent logic of the presented protocols are emphasized to ensure a self-validating and trustworthy resource.
Molecular Structure and Physicochemical Properties
(2S)-1-(2,6-Difluorophenyl)-N-methylpropan-2-amine is a chiral secondary amine featuring a 2,6-difluorophenyl moiety. The stereochemistry at the second carbon of the propane chain is specified as (S).
Chemical Structure:
The presence of two fluorine atoms on the phenyl ring at positions 2 and 6 is expected to significantly influence the molecule's electronic properties, conformation, and metabolic stability. These electron-withdrawing groups can lower the pKa of the amine compared to its non-fluorinated analog and may impact its binding to biological targets.
Predicted Physicochemical Properties:
Due to the absence of experimental data for the target compound, the following properties are estimated based on data for structurally similar compounds, such as (2S)-1-(4-fluorophenyl)-N-methylpropan-2-amine[1], and computational models.
| Property | Predicted Value | Rationale and Comparative Insights |
| Molecular Formula | C₁₀H₁₃F₂N | Based on the chemical structure. |
| Molecular Weight | 185.21 g/mol | Calculated from the molecular formula. |
| pKa | 9.5 - 10.5 | The electron-withdrawing nature of the two fluorine atoms is expected to decrease the basicity of the amine nitrogen compared to a non-fluorinated analogue, resulting in a lower pKa. |
| LogP | 2.0 - 2.5 | The difluoro substitution increases lipophilicity compared to a non-substituted phenyl ring. This is slightly higher than the XLogP3 of 2.2 for the 4-fluoro analog[1]. |
| Hydrogen Bond Donors | 1 | The secondary amine group. |
| Hydrogen Bond Acceptors | 1 | The nitrogen atom of the amine. |
| Rotatable Bonds | 3 | The bonds between the phenyl ring and the methylene group, the methylene and the chiral carbon, and the chiral carbon and the nitrogen. |
Spectroscopic Characterization (Predicted)
The following spectroscopic features are predicted for (2S)-1-(2,6-Difluorophenyl)-N-methylpropan-2-amine based on fundamental principles and data for analogous compounds.[2][3][4]
¹H NMR Spectroscopy:
-
Aromatic Protons (Ar-H): A complex multiplet is expected in the range of δ 6.9-7.3 ppm. The coupling of the protons on the difluorophenyl ring with each other and with the fluorine atoms will lead to a characteristic pattern.
-
N-H Proton: A broad singlet is anticipated between δ 1.0-3.0 ppm, which would disappear upon D₂O exchange.[3][4]
-
CH Proton (on chiral center): A multiplet is expected around δ 2.8-3.2 ppm, coupled to the adjacent CH₂ and CH₃ groups.
-
CH₂ Protons: Two diastereotopic protons adjacent to the aromatic ring, expected to appear as a multiplet around δ 2.6-2.9 ppm.
-
N-CH₃ Protons: A singlet or a doublet (if coupled to N-H) around δ 2.2-2.6 ppm.[3]
-
C-CH₃ Protons: A doublet around δ 1.0-1.3 ppm, coupled to the adjacent CH proton.
¹³C NMR Spectroscopy:
-
Aromatic Carbons: Signals are expected in the range of δ 110-165 ppm. The carbons attached to fluorine will show large one-bond C-F coupling constants.
-
Chiral Carbon (C2): A signal around δ 50-60 ppm.
-
Methylene Carbon (C1): A signal around δ 40-50 ppm.
-
N-Methyl Carbon: A signal around δ 30-40 ppm.
-
Propane Methyl Carbon (C3): A signal in the aliphatic region, around δ 15-25 ppm.
Infrared (IR) Spectroscopy:
-
N-H Stretch: A single, weak to medium, sharp band is expected in the region of 3310-3350 cm⁻¹ for the secondary amine.[2][3]
-
C-H Stretch (Aromatic): Bands above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Bands below 3000 cm⁻¹.
-
C-N Stretch: A medium intensity band in the 1250–1020 cm⁻¹ region.[2]
-
C-F Stretch: Strong absorptions are expected in the 1100-1300 cm⁻¹ region.
Mass Spectrometry:
-
Molecular Ion (M⁺): An odd molecular weight peak is expected at m/z 185, consistent with the nitrogen rule.
-
Major Fragmentation: Alpha-cleavage next to the nitrogen atom is a likely fragmentation pathway, leading to the formation of a stable iminium ion.[4]
Analytical Methodologies
A robust analytical method is crucial for quantification and purity assessment. The following is a general HPLC-UV protocol adaptable for (2S)-1-(2,6-Difluorophenyl)-N-methylpropan-2-amine, based on methods for similar aliphatic amines.[5]
High-Performance Liquid Chromatography (HPLC) with UV Detection
-
Principle: Reversed-phase chromatography separates the analyte from impurities based on its hydrophobicity. Detection is achieved by UV absorbance of the aromatic ring.
-
Instrumentation: A standard HPLC system with a UV detector.
Detailed Protocol:
-
Standard and Sample Preparation:
-
Accurately weigh approximately 10 mg of the compound and dissolve it in a 10 mL volumetric flask with methanol to prepare a 1 mg/mL stock solution.
-
Prepare working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Prepare samples by dissolving the material in methanol to a concentration within the calibration range.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient: 10% to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to 10% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 262 nm (based on the absorbance of the difluorophenyl group).
-
Analytical Workflow Diagram:
Caption: HPLC analytical workflow for the quantification of (2S)-1-(2,6-Difluorophenyl)-N-methylpropan-2-amine.
Synthesis and Reactivity
Plausible Synthetic Route:
A plausible synthesis could involve the reductive amination of a corresponding ketone, 2,6-difluorophenylacetone, with methylamine.
-
Synthesis of 2,6-Difluorophenylacetone: This precursor can be synthesized from 2,6-difluorobenzyl bromide via various established methods.
-
Reductive Amination: Reaction of 2,6-difluorophenylacetone with methylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) would yield the racemic product.
-
Chiral Resolution: The resulting racemic amine can be resolved into its (S) and (R) enantiomers using a chiral acid, such as tartaric acid, to form diastereomeric salts that can be separated by crystallization.
Reactivity:
-
Amine Group: The secondary amine is a nucleophile and a base. It will readily form salts with acids. It can also undergo N-alkylation, N-acylation, and other reactions typical of secondary amines.
-
Aromatic Ring: The 2,6-difluoro substitution deactivates the aromatic ring towards electrophilic aromatic substitution. However, it may make the ring susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the fluorine atoms.
Stability and Degradation
The stability of (2S)-1-(2,6-Difluorophenyl)-N-methylpropan-2-amine is a critical parameter for its storage and formulation.
Predicted Stability:
-
pH: The compound is expected to be stable in neutral and acidic conditions. In strongly basic conditions, degradation may be accelerated.
-
Light: As with many aromatic compounds, there is a potential for photodegradation. Storage in amber vials is recommended.
-
Temperature: Elevated temperatures can lead to thermal degradation.[6] Amines, in general, can undergo oxidation and other degradation reactions at high temperatures.[6]
-
Oxidative Stability: The amine group can be susceptible to oxidation, potentially forming N-oxides or other degradation products. The presence of antioxidants in a formulation may be necessary.
Potential Metabolism and Toxicological Profile (Inferred)
The metabolic fate and toxicological profile are key considerations in drug development. The following predictions are based on the metabolism of other small molecule drugs with similar structural motifs.[7][8][9]
Predicted Metabolic Pathways:
-
Phase I Metabolism:
-
N-Demethylation: Cytochrome P450 (CYP) enzymes are likely to catalyze the removal of the N-methyl group to form the corresponding primary amine.
-
Hydroxylation: Oxidation of the aromatic ring or the aliphatic chain are also possible metabolic pathways.
-
-
Phase II Metabolism:
Predicted Metabolic Pathways Diagram:
Caption: Predicted metabolic pathways for (2S)-1-(2,6-Difluorophenyl)-N-methylpropan-2-amine.
Inferred Toxicological Profile:
-
General Toxicity: The toxicological profile is unknown. As with any novel chemical entity, thorough toxicological evaluation is necessary.[11]
-
Fluorine-Related Toxicity: The presence of the difluorophenyl group warrants consideration of potential toxicities associated with fluorinated compounds, such as the potential for defluorination and subsequent effects.[12]
-
Amine-Related Toxicity: Some amines can be irritants or sensitizers. The basicity of the amine could cause local irritation.
-
Genotoxicity: Standard genotoxicity assays (e.g., Ames test) would be required to assess the mutagenic potential.[13]
Conclusion
This technical guide provides a detailed, albeit inferred, overview of the chemical properties of (2S)-1-(2,6-Difluorophenyl)-N-methylpropan-2-amine. By leveraging data from structurally related compounds and fundamental chemical principles, this document serves as a valuable resource for researchers and developers. The provided protocols and predictions offer a solid foundation for further experimental investigation of this compound. All data presented as "predicted" or "inferred" should be confirmed through empirical studies.
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